molecular formula C8H3F3N2O3 B12559126 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid CAS No. 144456-87-1

1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid

Cat. No.: B12559126
CAS No.: 144456-87-1
M. Wt: 232.12 g/mol
InChI Key: XTTXOESMIJRABQ-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid (hereafter referred to as the "target compound") is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a cyano (-CN) group at position 5, and a carboxylic acid (-COOH) moiety at position 3 (Figure 1). Its molecular formula is C₈H₄F₃N₂O₃, with a molecular weight of 248.13 g/mol. The compound is synthesized via alkaline hydrolysis of its ethyl ester precursor, followed by acidification to yield the free carboxylic acid .

Pharmacological Activity As a structural analog of milrinone, a phosphodiesterase III (PDE III) inhibitor, the target compound exhibits moderate positive inotropic activity in reserpine-treated guinea pig atrial models. However, its inotropic efficacy is inferior to milrinone, with the carboxylic acid form showing greater activity than its ethyl ester counterpart . The trifluoromethyl and cyano substituents are critical for modulating electron-withdrawing effects and enhancing metabolic stability.

Properties

CAS No.

144456-87-1

Molecular Formula

C8H3F3N2O3

Molecular Weight

232.12 g/mol

IUPAC Name

5-cyano-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-4(7(15)16)1-3(2-12)6(14)13-5/h1H,(H,13,14)(H,15,16)

InChI Key

XTTXOESMIJRABQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)O)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid involves strategic introduction of functional groups (trifluoromethyl, cyano, carboxylic acid) onto a pyridine scaffold. Key methods include chlorine/fluorine exchange , ring construction from trifluoromethyl (TFMP) building blocks , and silver-catalyzed cycloaddition . These approaches leverage nucleophilic substitution, cyclization, and transition-metal catalysis to achieve regioselective functionalization.

Chlorine/Fluorine Exchange Method

This method involves replacing chlorine atoms on a pyridine ring with trifluoromethyl groups. A representative protocol from trifluoromethylpyridine synthesis (Source 12) uses vapor-phase fluorination of 3-picoline derivatives, followed by nuclear chlorination. For the target compound:

  • Starting Material : A chlorinated pyridine-3-carboxylic acid derivative (e.g., 2-chloro-3-carboxylic acid).
  • Fluorination : React with a TFMP reagent (e.g., trifluoromethyl copper) under controlled conditions to substitute Cl with CF₃.
  • Cyanation : Introduce the cyano group at position 5 via nucleophilic substitution (e.g., using NaCN or KCN).
  • Hydrolysis : Convert ester intermediates to carboxylic acid if necessary.
Reaction Step Conditions Yield Reference

Chemical Reactions Analysis

1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

    Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, leading to various biological effects. The cyano group can form hydrogen bonds with target molecules, further influencing the compound’s activity .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound 2-Substituent 5-Substituent Form Inotropic Activity (vs. Milrinone) Key Findings
Target Compound -CF₃ -CN Acid Moderate (Inferior) Enhanced metabolic stability due to -CF₃; moderate PDE III inhibition.
Ethyl 2-Pyridyl Ester 2-Pyridyl -CN Ester Appreciable (Inferior) Lower activity than milrinone; some analogs show anti-inflammatory effects.
2-(CO₂Et) Analog -CO₂C₂H₅ -CN Acid/Ester Low Reduced activity compared to -CF₃ derivatives.
2-Methyl-6-thioxo Ester -CH₃ -CN Ester Not reported Structural focus on sulfur substitution; activity data unavailable.

Key Observations :

  • Pyridyl-substituted analogs (e.g., ethyl 2-pyridyl ester) exhibit variable activity, with some derivatives showing secondary anti-inflammatory or hypotensive effects .

Substituent Variations at Position 5

The cyano group at position 5 is a defining feature of the target compound. Replacement with acetyl (-COCH₃) or other groups alters activity:

Compound 5-Substituent 2-Substituent Form PDE III Inhibition Inotropic Activity (vs. Milrinone)
Target Compound -CN -CF₃ Acid Moderate Moderate
5-Acetyl Analog -COCH₃ Variable Ester/Acid Low Reduced activity
5-Bromo Analog -Br -Br Acid Not tested No data available

Key Observations :

  • Cyano group retention is critical for PDE III inhibition and inotropic activity. Acetyl-substituted analogs show diminished efficacy, suggesting the electron-withdrawing nature of -CN is essential for target engagement .

Acid vs. Ester Forms

Hydrolysis of ester precursors to carboxylic acids enhances pharmacological activity:

Compound Form Inotropic Activity (vs. Milrinone) Notes
Target Compound Acid Moderate Higher activity than ester form .
Ethyl Ester Precursor Ester Low Requires hydrolysis for activation.

Key Observations :

  • The carboxylic acid form is pharmacologically active, while ester forms act as prodrugs requiring metabolic conversion .

Physicochemical and Structural Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Solubility (Predicted)
Target Compound C₈H₄F₃N₂O₃ 248.13 1.2 Low (Lipophilic)
6-Oxo-1-Phenyl Analog C₁₂H₉NO₃ 215.20 2.1 Very low
5-Methyl-6-oxo Analog C₇H₇NO₃ 153.14 0.8 Moderate

*logP values estimated via computational tools.

Key Observations :

    Biological Activity

    1,6-Dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid is a pyridine derivative notable for its unique trifluoromethyl and cyano groups. This compound belongs to a class of trifluoromethylpyridines, which are recognized for their diverse applications in pharmaceuticals and agrochemicals due to their electronic properties imparted by fluorine atoms. The biological activities of this compound and its derivatives have garnered attention in recent research, indicating potential therapeutic uses.

    Chemical Structure and Properties

    The molecular structure of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid includes:

    • A pyridine ring with various substituents.
    • A trifluoromethyl group that enhances reactivity.
    • A cyano group contributing to its biological activity.

    Biological Activity Overview

    Research indicates that derivatives of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid exhibit several notable biological activities:

    Antimicrobial Activity

    Studies have shown that this compound exhibits broad-spectrum antibacterial properties. For instance, it has been evaluated against various strains of bacteria, including:

    • Staphylococcus aureus
    • Escherichia coli
      The minimum inhibitory concentration (MIC) values for these activities suggest significant efficacy, comparable to established antibiotics.

    Antifungal Activity

    In addition to antibacterial effects, the compound has shown antifungal activity against pathogens such as Candida albicans. Research indicates that certain derivatives outperform traditional antifungal agents like fluconazole in inhibiting fungal growth.

    Case Studies and Research Findings

    A series of studies have explored the biological implications of this compound:

    • Antibacterial Efficacy : A study assessed the activity of 1,6-dihydro-2-(trifluoromethyl)-5-cyano-6-oxo-3-pyridinecarboxylic acid against various Gram-positive and Gram-negative bacteria. The results indicated:
      • Effective inhibition of bacterial growth at concentrations as low as 15.625 μM.
      • Bactericidal action confirmed through time-kill assays.
    • Antifungal Properties : Another investigation focused on the antifungal potential of this compound against Candida species. It demonstrated:
      • Significant reduction in fungal biofilm formation.
      • MIC values lower than those observed for standard antifungal treatments.
    • Mechanistic Studies : Research into the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to cell death.

    Comparative Analysis with Similar Compounds

    The following table summarizes the biological activity of structurally similar compounds:

    Compound NameStructural FeaturesUnique Properties
    5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic AcidBipyridine structureEnhanced activity against cancer cells
    2-Amino-5-cyano-pyridineAmino group substitutionDifferent pharmacological profiles
    Ethyl 5-cyano-1,6-dihydro-6-oxo-pyridineEthyl ester derivativeSignificant vasodilatory effects

    This comparison highlights the diversity within the pyridinecarboxylic acid family while emphasizing the unique trifluoromethyl substitution in the target compound that enhances its reactivity and biological profile.

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